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Citronellyl-CoA

Enzyme kinetics Acyl-CoA dehydrogenase Substrate specificity

Procure authentic Citronellyl-CoA for the canonical AtuD reaction in the lower acyclic terpene utilization pathway of Pseudomonas aeruginosa. This coenzyme A derivative is the irreplaceable substrate for AtuD (Km 1.6 µM, Vmax 850 mU/mg), which exhibits zero activity with generic substitutes like octanoyl-CoA or isovaleryl-CoA. Essential for in vitro reconstitution, candidate enzyme screening, and heterologous pathway engineering. Ensure experimental fidelity by choosing this verified intermediate over lower-affinity alternatives.

Molecular Formula C31H52N7O17P3S
Molecular Weight 919.8 g/mol
Cat. No. B15549519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitronellyl-CoA
Molecular FormulaC31H52N7O17P3S
Molecular Weight919.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H52N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,16-17,19-20,24-26,30,41-42H,6,8-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)
InChIKeyVDDADDVBKMQECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citronellyl-CoA for Acyclic Terpene Metabolism Studies: A Critical CoA Ester Intermediate


Citronellyl-CoA (Citronellyl-coenzyme A; C31H52N7O17P3S; MW 919.77) is a coenzyme A thioester derivative of the acyclic monoterpenoid citronellic acid. It functions as a pathway-specific metabolic intermediate in the lower acyclic terpene utilization (Atu) or geranoyl-CoA (gny) degradation pathway of Pseudomonas aeruginosa and related species [1][2]. In this pathway, it serves as the direct substrate for the dedicated acyl-CoA dehydrogenase AtuD (GnyD), which catalyzes its conversion to cis-geranyl-CoA [3][4]. The compound belongs to the class of 2,3,4-saturated fatty acyl-CoAs [5].

Citronellyl-CoA: Why In-Class CoA Esters Cannot Substitute for Pathway-Specific Research


Scientific users investigating acyclic monoterpene degradation or performing in vitro reconstitution of the Atu/gny pathway cannot substitute citronellyl-CoA with generic short- or medium-chain acyl-CoAs (e.g., octanoyl-CoA, isovaleryl-CoA) or structurally similar CoA esters. The dedicated dehydrogenase AtuD exhibits strict substrate specificity and shows zero detectable activity with octanoyl-CoA, 5-methylhex-4-enoyl-CoA, or isovaleryl-CoA [1]. Furthermore, even within the same organism, the paralogous dehydrogenase PA1535 demonstrates a >10-fold lower affinity for citronellyl-CoA (Km 18 μM vs. 1.6 μM) and promiscuous activity toward octanoyl-CoA, making it unsuitable for studies requiring the native, high-specificity AtuD-catalyzed step [1]. Procurement decisions must therefore be guided by the specific experimental objective: studying the canonical AtuD reaction requires authentic citronellyl-CoA.

Citronellyl-CoA: Product-Specific Quantitative Evidence for Differentiated Procurement


AtuD Exhibits 11.25-Fold Higher Affinity for Citronellyl-CoA vs. Paralogous PA1535

In a direct head-to-head comparison of two homologous acyl-CoA dehydrogenases from P. aeruginosa, the primary AtuD enzyme displays an 11.25-fold higher affinity (lower Km) for citronellyl-CoA compared to the paralogous PA1535 gene product [1]. Purified AtuD showed a Km of 1.6 µM, while PA1535 showed a Km of 18 µM for the same substrate under identical assay conditions [1]. This kinetic difference defines AtuD as the physiological, high-affinity dehydrogenase specifically dedicated to citronellyl-CoA turnover in the Atu pathway.

Enzyme kinetics Acyl-CoA dehydrogenase Substrate specificity Pseudomonas aeruginosa

AtuD Shows Zero Activity with Generic Acyl-CoA Alternatives

In a direct head-to-head substrate specificity panel, purified AtuD enzyme was completely inactive with three structurally distinct acyl-CoA substrates: octanoyl-CoA, 5-methylhex-4-enoyl-CoA, and isovaleryl-CoA [1]. This contrasts sharply with the promiscuous PA1535 enzyme, which utilizes octanoyl-CoA with a Vmax of 610 mU/mg and Km of 130 µM [1]. The absolute inactivity of AtuD toward these alternative CoA esters confirms that citronellyl-CoA is the obligate, non-substitutable substrate for this step of the Atu pathway.

Substrate specificity Acyl-CoA dehydrogenase Enzyme promiscuity In vitro assay

Citronellyl-CoA Serves as Substrate for AtuD with Vmax = 850 mU/mg

In a direct head-to-head kinetic comparison of two P. aeruginosa acyl-CoA dehydrogenases, purified AtuD exhibited a Vmax of 850 mU/mg with citronellyl-CoA, while the paralogous PA1535 exhibited a substantially higher Vmax of 2450 mU/mg [1]. Although PA1535 has higher turnover capacity, its 11.25-fold lower affinity (Km = 18 µM) and promiscuous activity toward non-terpenoid substrates make AtuD the physiologically relevant catalyst. The Vmax of 850 mU/mg represents the canonical, pathway-specific turnover rate for this step [1].

Enzyme kinetics Dehydrogenase activity Vmax determination Metabolic engineering

AtuD Expression Is Specifically Induced by Acyclic Terpenes

In a direct head-to-head comparative proteomics analysis, AtuD protein was specifically expressed in P. aeruginosa cells grown on acyclic terpenes (citronellol) but was completely absent in cells grown on isovalerate or succinate [1]. In contrast, the paralogous PA1535 protein, which also shows citronellyl-CoA dehydrogenase activity, was similarly induced by acyclic terpenes but was not essential for terpene utilization, as demonstrated by mutant phenotype analysis [1]. This inducible, pathway-specific expression pattern confirms that citronellyl-CoA turnover by AtuD is the dedicated, physiologically relevant reaction under acyclic terpene growth conditions.

Gene regulation Inducible expression Acyclic isoprenoid Pseudomonas aeruginosa

Citronellyl-CoA Is the First Documented Terpenoid-Specific Acyl-CoA Dehydrogenase Substrate

AtuD is the first acyl-CoA dehydrogenase with documented substrate specificity for a terpenoid molecular structure, as confirmed by biochemical characterization [1]. Genomic analysis revealed potential terpenoid-CoA dehydrogenases in Pseudomonas citronellolis, Marinobacter aquaeolei, and Hahella chejuensis, but these homologs are absent in bacteria that do not utilize acyclic terpenes [1]. Within the broader class of medium-chain acyl-CoA dehydrogenases (MCADs), no other member has been shown to accept a terpenoid-CoA substrate.

Enzyme classification Acyl-CoA dehydrogenase Terpenoid metabolism Substrate specificity

Brenda Database Confirms Two Distinct Km Values for Citronellyl-CoA with Acyl-CoA Dehydrogenases

Cross-study compilation in the Brenda enzyme database confirms two distinct Km values for citronellyl-CoA with acyl-CoA dehydrogenase enzymes: 0.0016 mM (1.6 µM) and 0.018 mM (18 µM) [1]. Both measurements derive from the same primary study [reference 694044 in Brenda] and correspond to AtuD (high-affinity) and PA1535 (low-affinity) enzymes, respectively [2]. For reference, the same enzyme family exhibits a Km of 0.13 mM (130 µM) for octanoyl-CoA with PA1535, representing an 81.25-fold higher Km (lower affinity) compared to citronellyl-CoA with AtuD [1]. This database-level evidence reinforces the uniquely high affinity of the AtuD-citronellyl-CoA pair.

Enzyme kinetics Brenda database Km determination Cross-study comparison

Citronellyl-CoA: Optimal Research and Industrial Application Scenarios


In Vitro Reconstitution and Kinetic Characterization of the Acyclic Terpene Utilization (Atu) Pathway

Citronellyl-CoA is the essential substrate for reconstituting the AtuD-catalyzed dehydrogenase step in the lower acyclic terpene utilization pathway of Pseudomonas aeruginosa. As documented by Förster-Fromme et al. (2008), purified AtuD exhibits a Km of 1.6 µM and Vmax of 850 mU/mg with this compound, and is completely inactive with generic acyl-CoA alternatives (octanoyl-CoA, isovaleryl-CoA) [1]. Researchers can employ established optical enzyme assays using 2,6-dichlorophenolindophenol as electron acceptor at pH 7.0 and 30°C to measure activity, with reaction product (cis-geranyl-CoA) verification via HPLC-(ESI)-MS [1][2]. This scenario is directly supported by the kinetic parameters and substrate specificity evidence in Section 3.

Substrate Specificity Determination for Novel Terpenoid-CoA Dehydrogenases

Citronellyl-CoA serves as the reference substrate for identifying and biochemically characterizing novel acyl-CoA dehydrogenases with terpenoid specificity. AtuD represents the first documented acyl-CoA dehydrogenase with specificity for a terpenoid molecular structure [1]. Genomic analyses have identified candidate orthologs in Pseudomonas citronellolis, Marinobacter aquaeolei, and Hahella chejuensis that are absent in non-terpene-utilizing bacteria [1]. Purified recombinant candidate enzymes can be screened for citronellyl-CoA dehydrogenase activity using the established assay conditions, with positive hits defined by detectable turnover at 1.6-18 µM substrate concentrations, depending on whether the enzyme is a high-affinity AtuD ortholog or a lower-affinity PA1535-like paralog.

Enzyme-Linked Assays for Geranyl-CoA Carboxylase Activity Using cis-Geranyl-CoA Generation

Citronellyl-CoA can be employed as the starting substrate in coupled enzyme assays where the AtuD reaction generates cis-geranyl-CoA in situ for subsequent carboxylation by geranyl-CoA carboxylase (GCase; AtuC/AtuF). The KEGG reaction R08089 formally defines the citronellyl-CoA dehydrogenase step producing cis-geranoyl-CoA [1]. Although Förster-Fromme (2012) reported difficulties in directly coupling this reaction to the GCase assay, the validated AtuD activity (464 ± 9.9 mU/mg in crude extracts) provides a reliable means of generating cis-geranyl-CoA for separate or sequential assay formats [2]. This approach is particularly valuable given the limited commercial availability of cis-geranyl-CoA itself.

Metabolic Engineering of Acyclic Terpene Degradation Pathways in Heterologous Hosts

For metabolic engineering projects aiming to reconstitute acyclic terpene degradation in E. coli or other heterologous hosts, citronellyl-CoA is the critical pathway intermediate required for validating functional expression of the entire Atu/gny gene cluster. Mutant analysis in P. aeruginosa demonstrated that atuD (gnyD) is essential for acyclic terpene utilization, with mutants unable to grow on citronellol as sole carbon source [1][2]. Successful heterologous pathway reconstruction therefore requires that the expressed AtuD enzyme exhibit measurable activity with exogenously supplied or endogenously generated citronellyl-CoA. The kinetic benchmarks (Km = 1.6 µM; Vmax = 850 mU/mg) established for the native enzyme [1] provide quantitative targets for assessing recombinant pathway performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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